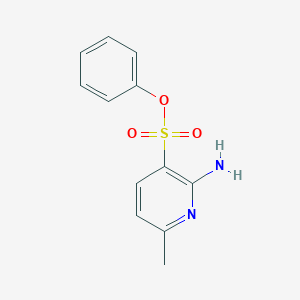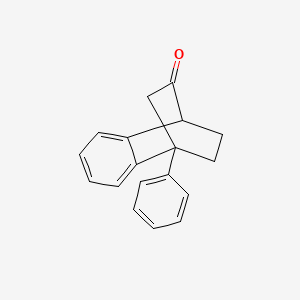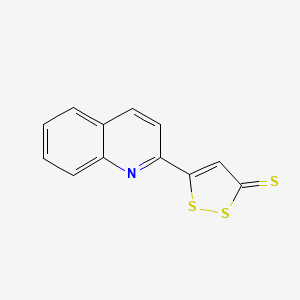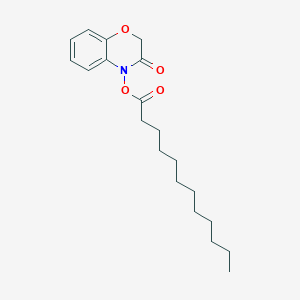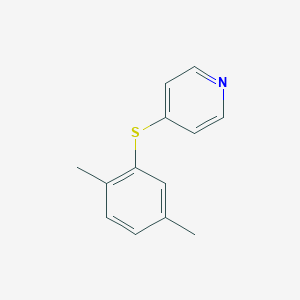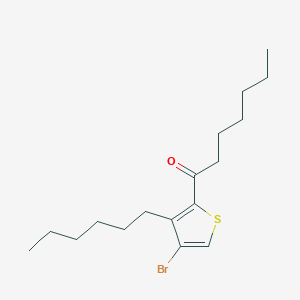
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 4-position and a hexyl group at the 3-position of the thiophene ring, along with a heptanone chain at the 1-position. The molecular formula of this compound is C17H27OSBr, and it has a molecular weight of 359.365 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one typically involves the bromination of 3-hexylthiophene followed by a coupling reaction with a heptanone derivative. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction is often facilitated by a palladium or nickel catalyst under conditions such as Suzuki-Miyaura or Stille coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents at the 4-position.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA .
Comparación Con Compuestos Similares
3-Hexylthiophene: Lacks the bromo and heptanone groups, making it less reactive.
4-Bromo-3-hexylthiophene: Similar structure but without the heptanone chain.
2,5-Dibromo-3-hexylthiophene: Contains two bromo groups, increasing its reactivity in coupling reactions.
Uniqueness: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is unique due to the combination of the bromo group, hexyl chain, and heptanone moiety, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Número CAS |
880088-83-5 |
|---|---|
Fórmula molecular |
C17H27BrOS |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-(4-bromo-3-hexylthiophen-2-yl)heptan-1-one |
InChI |
InChI=1S/C17H27BrOS/c1-3-5-7-9-11-14-15(18)13-20-17(14)16(19)12-10-8-6-4-2/h13H,3-12H2,1-2H3 |
Clave InChI |
XQKUDEYNIFQYCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC=C1Br)C(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
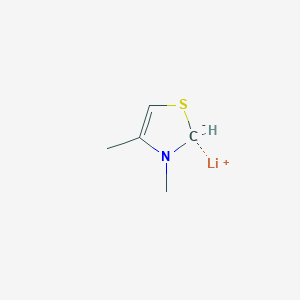
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
